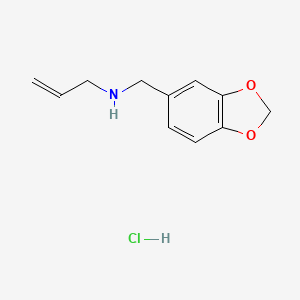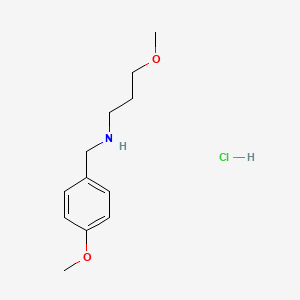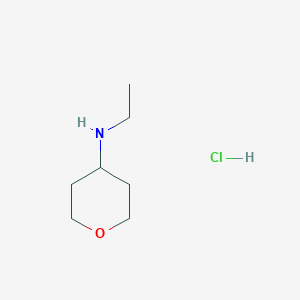
二十四碳-15-烯酸
描述
Nervonic acid (24:1, n−9) is a fatty acid. It is a monounsaturated analog of lignoceric acid (24:0). It is also known as selacholeic acid and cis-15-tetracosenoic acid . It exists in nature as an elongation product of oleic acid (18:1 Δ9). Its immediate precursor is erucic acid .
Synthesis Analysis
Nervonic acid is synthesized from oleic acid through fatty acid elongation, where malonyl-CoA and long-chain acyl-CoA are condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . Key genes (encoding KCS, KCR, HCD, and ECR), putatively responsible for nervonic acid biosynthesis, were isolated and their expression profiles during seed development were confirmed by quantitative real-time PCR analysis .Molecular Structure Analysis
Nervonic acid has a molecular formula of C24H46O2 . It is a monounsaturated fatty acid with one double bond in the fatty acid chain and all the remaining carbon atoms are single-bonded .Chemical Reactions Analysis
The oil contains 67% cis-Tetracos-15-enoic which gives pelargonic acid and pentacosaedioic acid when it is oxidized .Physical And Chemical Properties Analysis
Nervonic acid has a density of 0.9±0.1 g/cm3, a boiling point of 479.2±14.0 °C at 760 mmHg, and a flash point of 375.8±15.2 °C .科学研究应用
合成和标记
- 二十四碳-15-烯酸,又称神经酸,已在有机合成领域得到研究,特别是在标记脂肪酸的生产中。Carroll (1957) 改进了神经酸的合成,以生成纯顺式异构体,并且该方法用于制备 C14 标记的芥酸和神经酸,证明了其在涉及代谢研究和追踪脂肪酸途径的研究中的潜力 (Carroll, 1957)。
保肝潜力
- 在生物测定指导的分级研究中,Singh 等人。(2006) 从木蓝中鉴定出反式二十四碳-15-烯酸 (TCA),该酸对某些毒素引起的肝损伤表现出显着的保肝作用。这表明二十四碳-15-烯酸在肝脏疾病管理中的潜在用途 (Singh 等人,2006)。
分枝酸生物合成
- 该化合物与分枝酸的生物合成有关,分枝酸是分枝杆菌细胞壁中的关键成分。Hartmann 等人。(1994) 探索了二十四碳-15-烯酸的类似物作为分枝酸生物合成的潜在抑制剂。这项研究与结核病和其他分枝杆菌感染有关 (Hartmann 等人,1994)。
作用机制
Tetracos-15-enoic acid, also known as nervonic acid or by its identifiers DTXSID40862068 and MFCD00010507, is a very long-chain monounsaturated fatty acid (VLCMFA) that plays a significant role in various biological processes .
Target of Action
It is known to be a major component of nervonyl sphingolipids, which are found in the white matter of brains and myelin sheath of nerve fibers . These components are crucial for the proper functioning of the nervous system.
Mode of Action
It is synthesized from oleic acid through fatty acid elongation, a process involving the condensation of malonyl-CoA and long-chain acyl-CoA by the enzyme 3-ketoacyl-CoA synthase (KCS) . This process suggests that tetracos-15-enoic acid may interact with its targets by integrating into cellular structures and influencing membrane properties.
Biochemical Pathways
Tetracos-15-enoic acid is involved in the biosynthesis of nervonyl sphingolipids, which are essential components of the myelin sheath of nerve fibers . The biosynthesis of tetracos-15-enoic acid starts from oleic acid and proceeds through fatty acid elongation . This process is catalyzed by the enzyme 3-ketoacyl-CoA synthase (KCS), which condenses malonyl-CoA and long-chain acyl-CoA .
Result of Action
Tetracos-15-enoic acid plays a critical role in the treatment of psychotic disorders and neurological development . It has been found to significantly inhibit the development and severity of experimental autoimmune encephalomyelitis in mice, mitigating inflammatory infiltration and demyelination in the spinal cord of mice, and increasing the expression of antioxidant proteins and anti-inflammatory cytokines .
未来方向
Nervonic acid has attracted widespread research interest due to its crucial roles in brain development. The markets encouraged the development of a refined, nervonic acid-enriched plant oil as feedstocks for the needed further studies of nervonic acid biological functions to the end commercial application .
生化分析
Biochemical Properties
Tetracos-15-enoic acid is involved in several biochemical reactions, primarily as a component of sphingolipids in the myelin sheath of nerve fibers . It interacts with enzymes such as 3-ketoacyl-CoA synthase (KCS), which catalyzes the elongation of fatty acids . This interaction is crucial for the synthesis of very long-chain fatty acids, including tetracos-15-enoic acid. Additionally, tetracos-15-enoic acid is known to bind with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
Tetracos-15-enoic acid has profound effects on various cell types and cellular processes. It is essential for maintaining the integrity of the myelin sheath, which insulates nerve fibers and facilitates efficient nerve signal transmission . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, tetracos-15-enoic acid exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it can inhibit or activate enzymes involved in fatty acid metabolism, thereby influencing the overall metabolic flux . Additionally, tetracos-15-enoic acid can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetracos-15-enoic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or oxidative stress . Long-term studies have shown that tetracos-15-enoic acid can have sustained effects on cellular function, particularly in the context of neurological health . These effects include the maintenance of myelin integrity and the modulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of tetracos-15-enoic acid vary with different dosages in animal models. At low to moderate doses, it has been shown to have beneficial effects on neurological health, including the prevention of neurodegenerative diseases . At high doses, tetracos-15-enoic acid can exhibit toxic or adverse effects, such as liver damage and metabolic disturbances . These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
Tetracos-15-enoic acid is involved in several metabolic pathways, including the elongation of fatty acids and the synthesis of sphingolipids . It interacts with enzymes such as 3-ketoacyl-CoA synthase and desaturases, which play critical roles in its biosynthesis and metabolism . These interactions can influence the levels of various metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, tetracos-15-enoic acid is transported and distributed through specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its accumulation in specific compartments, such as the myelin sheath of nerve fibers . The localization and distribution of tetracos-15-enoic acid are crucial for its biological activity and function.
Subcellular Localization
Tetracos-15-enoic acid is primarily localized in the myelin sheath of nerve fibers, where it plays a critical role in maintaining nerve function . It may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence lipid metabolism and energy production . The subcellular localization of tetracos-15-enoic acid is directed by specific targeting signals and post-translational modifications.
属性
IUPAC Name |
tetracos-15-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHCXVQVJPWHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862068 | |
| Record name | Tetracos-15-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)
![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)

amine hydrochloride](/img/structure/B3086245.png)

amine hydrochloride](/img/structure/B3086253.png)
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)
amine hydrochloride](/img/structure/B3086262.png)



![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086289.png)
amine hydrochloride](/img/structure/B3086298.png)